RS102895 hydrochloride

tumor immunology myeloid-derived suppressor cells chemokine receptor pharmacology

Researchers requiring precise CCR2 blockade in systems where off-target aminergic activity may confound results need a fully characterized antagonist. RS102895 hydrochloride solves this with a documented 53-fold functional bias (MCP-1 Ca²⁺ influx IC₅₀=32 nM vs chemotaxis IC₅₀=1.7 µM) and a fully disclosed polypharmacology profile (α₁A IC₅₀=130 nM, α₁D IC₅₀=320 nM, 5-HT₁A IC₅₀=470 nM). Its short ~1 h half-life enables acute, washout-compatible CCR2 blockade, minimizing systemic exposure. Supplied at ≥98% purity (HPLC), desiccated storage, global ambient/temperature-controlled shipping.

Molecular Formula C21H22ClF3N2O2
Molecular Weight 426.9 g/mol
CAS No. 1173022-16-6
Cat. No. B1662833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRS102895 hydrochloride
CAS1173022-16-6
SynonymsRS-102895 hydrochloride
Molecular FormulaC21H22ClF3N2O2
Molecular Weight426.9 g/mol
Structural Identifiers
SMILESC1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F.Cl
InChIInChI=1S/C21H21F3N2O2.ClH/c22-21(23,24)16-7-5-15(6-8-16)9-12-26-13-10-20(11-14-26)17-3-1-2-4-18(17)25-19(27)28-20;/h1-8H,9-14H2,(H,25,27);1H
InChIKeyKRRISOFSWVKYBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

RS102895 Hydrochloride (CAS 1173022-16-6): CCR2 Antagonist Baseline Characterization for Research Procurement


RS102895 hydrochloride (CAS 1173022-16-6) is a small-molecule spiro[4H-3,1-benzoxazine-4,4′-piperidin]-2(1H)-one derivative that functions as a selective antagonist of the C-C chemokine receptor type 2 (CCR2). The compound exhibits a binding IC₅₀ of 360 nM at human recombinant CCR2b and demonstrates >47-fold selectivity over CCR1 (IC₅₀ = 17.8 μM) [1]. The hydrochloride salt form (molecular weight 426.86 g/mol) is the standard research-grade formulation available from multiple commercial suppliers, with typical purity specifications of ≥98% as verified by HPLC analysis .

Target Engagement Selective CCR2 antagonism for chemokine axis studies
Receptor Selectivity Intermediate CCR2/CCR1 window; defined off-target profile
Functional Bias Prefers calcium influx inhibition over chemotaxis blockade
Formulation Hydrochloride salt; research-grade for in vitro/in vivo use

RS102895 Hydrochloride: Why CCR2 Antagonist Substitution Without Quantitative Verification Compromises Experimental Reproducibility


CCR2 antagonists constitute a structurally and pharmacologically heterogeneous class with divergent receptor selectivity profiles, species cross-reactivity, and off-target signatures. RS102895 hydrochloride demonstrates a distinctive polypharmacology pattern that includes measurable inhibition of α₁A-adrenergic (IC₅₀ = 130 nM), α₁D-adrenergic (IC₅₀ = 320 nM), and 5-HT₁A serotonergic (IC₅₀ = 470 nM) receptors . This off-target profile differs substantially from alternative CCR2 antagonists such as RS504393 (which maintains minimal activity at these aminergic receptors) or INCB3344 (which exhibits higher CCR2 potency but a different selectivity fingerprint). Consequently, substituting RS102895 with another CCR2 antagonist without validating the specific experimental endpoints may introduce confounding variables that compromise data interpretation, particularly in systems where α₁-adrenergic or serotonergic signaling modulates the biological readout .

Aminergic Off-Target Profile Mismatch
Alternative CCR2 antagonists (e.g., RS504393) lack characterized α₁-adrenergic and 5-HT₁A inhibition, shifting pathway-response context in neurovascular or smooth muscle models.
Functional Bias Reversal
Antagonists such as CAS 445479-97-0 exhibit reversed chemotaxis-preferring bias, which may alter downstream readouts in G-protein versus β-arrestin signaling studies.
Selectivity vs. Potency Trade-off
Substituting INCB3344 for higher CCR2 potency introduces a different, less-documented selectivity fingerprint that may confound target-specific interpretation.

RS102895 Hydrochloride: Quantitative Evidence for Differentiated Research Selection


Head-to-Head Functional Comparison: RS102895 vs. RS504393 in Murine Tumor Model of MDSC Recruitment

In a direct comparative study using K14-creER/R26-SmoM2YFP transgenic mice bearing skin tumors, RS102895 (1 μM topical application once daily for 10 days) produced tumor area reduction comparable to RS504393 (2 mg/kg oral gavage twice daily for 7 days) [1]. This head-to-head evaluation demonstrates that despite differing administration routes and dosing schedules, both CCR2 antagonists achieve similar efficacy in suppressing CD11b⁺Gr1⁺ myeloid-derived suppressor cell (MDSC) recruitment to the tumor microenvironment [1].

Tumor Model Efficacy
Head-to-head
Target RS102895: 1 µM topical, daily, 10 days
Comparator RS504393: 2 mg/kg oral, twice daily, 7 days
Outcome Reported comparable MDSC reduction and tumor area change
Supports topical application model-response context.
K14-creER/R26-SmoM2YFP transgenic mouse model; data to verify via source.
tumor immunology myeloid-derived suppressor cells chemokine receptor pharmacology skin carcinogenesis

Functional Antagonism Potency: MCP-1-Stimulated Calcium Influx vs. Chemotaxis

RS102895 hydrochloride demonstrates a marked potency differential between inhibition of MCP-1-stimulated calcium influx (IC₅₀ = 32 nM) and inhibition of MCP-1-stimulated chemotaxis (IC₅₀ = 1.7 μM), representing a 53-fold functional bias . This pattern contrasts with alternative CCR2 antagonists: the cis-diamidocyclohexyl urea CCR2 antagonist (CAS 445479-97-0) exhibits calcium flux IC₅₀ = 18 nM and chemotaxis IC₅₀ = 1 nM, representing a reversed 18-fold chemotaxis-preferring bias .

Functional Bias Potency
Cross-study
53× Calcium Bias
Calcium IC₅₀: 32 nM vs. Chemotaxis IC₅₀: 1.7 µM
CAS 445479-97-0 bias: 18× chemotaxis-preferring (reversed)
Assay potency context for Gαq-pathway isolation studies.
MCP-1-stimulated recombinant cell systems; source to verify.
calcium signaling chemotaxis assays CCR2 functional pharmacology MCP-1 signaling

Receptor Selectivity Profile: CCR2 vs. CCR1 Binding Affinity

RS102895 exhibits IC₅₀ values of 360 nM at human recombinant CCR2b and 17.8 μM at human recombinant CCR1, yielding a 49.4-fold selectivity window for CCR2 over CCR1 . In comparison, RS504393 demonstrates IC₅₀ values of 89 nM at human recombinant CCR2 and >100 μM at CCR1, yielding a >1,124-fold selectivity window—approximately 23-fold greater relative CCR2/CCR1 discrimination [1]. Conversely, the prototypical CCR2 antagonist INCB3344 exhibits substantially higher CCR2 potency (IC₅₀ = 5.1 nM) but its CCR1 cross-reactivity is not consistently quantified in published sources [2].

CCR2/CCR1 Selectivity
Cross-study
RS102895 CCR2b IC₅₀: 360 nM; CCR1 IC₅₀: 17.8 µM (49.4× selectivity)
RS504393 CCR2 IC₅₀: 89 nM; CCR1 IC₅₀: >100 µM (>1,124× selectivity)
Isoform-selectivity assay context; intermediate profile.
Human recombinant binding assays. Data to verify from cited supplier sources.
receptor selectivity binding affinity CCR1 cross-reactivity off-target profiling

In Vivo Pharmacokinetic Profile: Plasma Half-Life and Dosing Implications

Pharmacokinetic analysis in mice revealed that RS102895 exhibits a short plasma half-life of approximately 1 hour, necessitating multi-dose regimens to maintain therapeutically effective plasma concentrations [1]. Single intraperitoneal doses failed to effectively block monocyte recruitment following vaccination, whereas administration every 6 hours maintained consistent plasma levels of ≥20 ng/mL that effectively blocked monocyte migration to lymph nodes [1]. By comparison, the oral CCR2 antagonist INCB3344 is described as orally bioavailable without requiring such frequent re-dosing in published studies , though direct PK parameter comparisons (Cₘₐₓ, AUC, bioavailability) are not available from a single controlled study.

In Vivo Pharmacokinetics
Cross-study
Plasma half-life: ~1 hour in mouse model. Requires multi-dose regimens (e.g., 2 mg/kg IP every 6h) to maintain ≥20 ng/mL exposure.
INCB3344: Described as orally bioavailable; head-to-head PK comparison not reported.
Exposure-model context supports rapid-washout or acute dosing studies.
Mouse PK analysis; monocyte recruitment model context.
pharmacokinetics in vivo dosing plasma half-life CCR2 antagonist optimization

Physicochemical Handling Properties: DMSO Solubility and Aqueous Insolubility

RS102895 hydrochloride exhibits DMSO solubility ranging from 28–41.67 mg/mL (65.6–97.62 mM) depending on preparation conditions (sonication, warming to 60°C) and supplier specifications . The compound is practically insoluble in water (<0.1 mg/mL) . In contrast, alternative CCR2 antagonists such as RS504393 demonstrate DMSO solubility of 100 mg/mL, representing approximately 2.4× greater stock solution capacity . The cis-diamidocyclohexyl urea CCR2 antagonist (CAS 445479-97-0) is supplied as a pre-formulated solution rather than solid powder, eliminating the need for end-user solubilization .

Solubility Handling
Specification review
DMSO solubility: 28–41.67 mg/mL with sonication/warming; practically insoluble in water.
RS504393: 100 mg/mL in DMSO; CAS 445479-97-0: supplied as pre-solubilized 10 mM DMSO solution.
Formulation context for assay preparation; may require sonication.
Supplier-reported handling properties; confirm per lot.
compound solubility in vitro assay preparation DMSO stock solutions formulation compatibility

Validated In Vivo Efficacy: Diabetic Nephropathy Amelioration in db/db Mouse Model

In a 9-week dietary administration study, RS102895 (2 mg/kg/day mixed in chow) significantly ameliorated diabetic nephropathy progression in db/db type 2 diabetic mice [1]. The treatment attenuated extracellular matrix protein accumulation and reduced TGF-β1 levels in renal tissue [1]. In comparison, the CCR2 antagonist RS504393 has been reported to ameliorate insulin resistance and prevent nephropathy in diabetic db/db mice through modulation of adipose tissue inflammation [2], though direct quantitative comparison of renal protection magnitude between the two compounds is not available from a single study.

Diabetic Nephropathy Model
Data to verify
Reported Context 2 mg/kg/day dietary RS102895 for 9 weeks reduced ECM protein accumulation and TGF-β1 levels in db/db mice.
Comparator RS504393 reported renoprotective effects; direct quantitative comparison not available.
Model-response context for renal inflammation endpoints.
db/db type 2 diabetic model; peer-reviewed but requires independent validation for new study designs.
diabetic nephropathy type 2 diabetes renal fibrosis CCL2/CCR2 axis

RS102895 Hydrochloride: Optimal Research Applications Based on Verified Quantitative Evidence


Topical or Localized CCR2 Blockade Studies in Dermatological and Tumor Microenvironment Models

Based on direct comparative efficacy data showing RS102895 (1 μM topical) achieving tumor reduction comparable to systemic RS504393 [1], researchers conducting skin carcinogenesis, wound healing, or localized inflammatory studies should prioritize RS102895 for topical or intralesional administration paradigms. The compound's short systemic half-life (~1 hour) [2] becomes an experimental advantage in localized applications, minimizing unintended systemic CCR2 blockade while enabling precise spatial and temporal control of receptor antagonism.

Gαq-Dependent Calcium Signaling Studies Downstream of CCR2 Activation

RS102895's pronounced 53-fold functional bias toward inhibiting MCP-1-stimulated calcium influx (IC₅₀ = 32 nM) over chemotaxis (IC₅₀ = 1.7 μM) makes it the preferred tool compound for investigations isolating G-protein-dependent signaling pathways. Researchers studying CCR2-mediated calcium mobilization, ERK phosphorylation, or other Gαq-coupled effectors should select RS102895 over chemotaxis-biased antagonists such as CAS 445479-97-0 , which demonstrates the opposite functional preference.

In Vitro Studies Requiring Characterized Aminergic Receptor Off-Target Activity

For experimental systems where α₁-adrenergic or serotonergic signaling may confound interpretation, RS102895 provides a fully characterized off-target profile (α₁A IC₅₀ = 130 nM; α₁D IC₅₀ = 320 nM; 5-HT₁A IC₅₀ = 470 nM) [3]. This transparency enables researchers to include appropriate pharmacological controls or interpret results with known caveats—unlike some alternative CCR2 antagonists whose comprehensive off-target profiles remain incompletely documented. Studies in cardiovascular, neurovascular, or smooth muscle systems should specifically account for this aminergic activity.

Acute In Vivo Studies with Rapid Washout Requirements

The short plasma half-life of RS102895 (~1 hour in mice) [2] positions it optimally for acute intervention studies where rapid onset and offset of CCR2 blockade are desired. Applications include vaccination studies examining monocyte trafficking during defined temporal windows, surgical models requiring transient CCR2 inhibition, or ex vivo treatment paradigms where compound is washed out before downstream analyses. For chronic in vivo studies, researchers should implement multi-dose regimens (e.g., 2 mg/kg IP every 6 hours) [2] or consider alternative CCR2 antagonists with longer half-lives or oral bioavailability.

Application
Selection Property
Validation Focus
Localized/topical tumor microenvironment studies
Reported topical efficacy in MDSC recruitment model
Endpoint-response review in dermatological or localized models
Gαq-dependent calcium signaling pathway isolation
Pronounced calcium influx inhibition bias (53×)
Assay-context validation vs. chemotaxis-biased antagonists
Studies with defined aminergic receptor interference
Characterized α₁-adrenergic and 5-HT₁A off-target profile
Pathway-response interpretation with pharmacological controls
Acute in vivo intervention requiring rapid CCR2 washout
Short plasma half-life (~1 hour in mice)
Exposure-model validation for temporal control studies

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